3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
Overview
Description
3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine, cyclohexanecarboxylic acid, and diethyl malonate. The synthesis can be summarized in the following steps:
Formation of the pyrazole ring: This is achieved by reacting 4-methoxyphenylhydrazine with diethyl malonate under acidic conditions.
Amidation: The resulting pyrazole intermediate is then reacted with cyclohexanecarboxylic acid to form the cyclohexaneamido group.
Esterification: Finally, the compound is esterified to introduce the diethyl groups at positions 3 and 5 of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the ester moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the ester groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diethyl 4-amino-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 4-cyclohexylamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate
Uniqueness
3,5-Diethyl 4-cyclohexaneamido-1-(4-methoxyphenyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the cyclohexaneamido group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with tailored functionalities.
Properties
IUPAC Name |
diethyl 4-(cyclohexanecarbonylamino)-1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-4-31-22(28)19-18(24-21(27)15-9-7-6-8-10-15)20(23(29)32-5-2)26(25-19)16-11-13-17(30-3)14-12-16/h11-15H,4-10H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUVTPILPBYMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=C(C=C2)OC)C(=O)OCC)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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